molecular formula C16H16N2O3 B14301294 2-[2-(Ethylamino)benzamido]benzoic acid CAS No. 116470-48-5

2-[2-(Ethylamino)benzamido]benzoic acid

Cat. No.: B14301294
CAS No.: 116470-48-5
M. Wt: 284.31 g/mol
InChI Key: SQNFGFRNIDCLRA-UHFFFAOYSA-N
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Description

2-[2-(Ethylamino)benzamido]benzoic Acid is a synthetic organic compound featuring a benzoic acid core substituted with an ethylamino benzamido group. This specific molecular architecture, which incorporates multiple aromatic rings and amide linkages, makes it a compound of interest in various chemical and pharmaceutical research applications. It is primarily utilized in research and development settings, including use as a key intermediate or building block in organic synthesis and medicinal chemistry projects for constructing more complex molecules . Researchers value this compound for exploring structure-activity relationships, particularly given that structurally related anthranilic acid derivatives have been investigated for their biological properties. For instance, certain substituted benzoic acid esters are known to exhibit coccidiostatic activity . As with all compounds of this class, proper handling procedures should be followed. This product is intended for research purposes by qualified laboratory personnel only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116470-48-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[[2-(ethylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C16H16N2O3/c1-2-17-13-9-5-3-7-11(13)15(19)18-14-10-6-4-8-12(14)16(20)21/h3-10,17H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

SQNFGFRNIDCLRA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Ethylamino Benzamido Benzoic Acid

Classical Synthetic Routes and Modifications

The traditional synthesis of 2-[2-(Ethylamino)benzamido]benzoic acid and its analogs typically relies on sequential reactions that build the molecule step-by-step. These methods prioritize the reliable formation of the amide bond and the proper placement of the ethylamino substituent.

Amidation Reactions for Benzamido Linkage Formation

The central feature of the target molecule is the benzamido linkage, an amide bond connecting two substituted benzoic acid moieties. The most direct classical approach involves the coupling of a 2-(ethylamino)benzoic acid derivative with a 2-aminobenzoic acid derivative. This is a standard amidation reaction where one carboxylic acid is activated to react with an amine.

A common strategy involves the use of coupling agents that facilitate the formation of the amide bond by activating the carboxylic acid group. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with Hydroxybenzotriazole (B1436442) (HOBt) are frequently used to promote this type of coupling. rsc.org Another powerful reagent for this transformation is propanephosphonic acid anhydride (B1165640) (T3P), which is known to efficiently mediate amide bond formation between carboxylic acids and anilines. nih.gov

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride. For instance, 2-aminobenzoyl chloride could be reacted with 2-(ethylamino)benzoic acid. This method, however, requires careful control of reaction conditions to avoid unwanted side reactions. The hydrolysis of a benzamide (B126) precursor can also be considered a route to a benzoic acid derivative, though this is more of a modification of a related structure than a direct synthesis of the target amide linkage. pharmacyinfoline.comyoutube.com

The table below summarizes common coupling agents used in amidation reactions relevant to the synthesis of benzamide structures.

Coupling Agent/MethodDescriptionTypical Conditions
EDCI/HOBt A carbodiimide-based coupling system that activates the carboxylic acid to form an active ester, which then reacts with the amine. rsc.orgOften used with a base like DIPEA in a solvent like DMF at room temperature. rsc.org
T3P® Propanephosphonic acid anhydride; a versatile and efficient reagent for amide bond formation with a broad substrate scope. nih.govTypically used with a tertiary amine base (e.g., triethylamine) in a solvent like dichloromethane (B109758). nih.gov
Acid Chlorides The carboxylic acid is converted to a highly reactive acid chloride (e.g., using SOCl₂ or (COCl)₂) which readily reacts with the amine.Requires anhydrous conditions; often performed in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge HCl.
HATU A uronium-based coupling agent that is highly effective for forming amide bonds, particularly in cases of sterically hindered substrates. nih.govUsed with a non-nucleophilic base such as DIPEA in polar aprotic solvents like THF or DMF. nih.gov

Carboxylic Acid Functionalization Strategies

Effective amidation hinges on the appropriate functionalization of the carboxylic acid group. As mentioned, converting the carboxylic acid to an acid chloride is a classic activation strategy. Beyond this, the use of directing groups can be a powerful tool. While not a direct synthesis of the final product, research into related structures shows that installing an auxiliary group, like 8-aminoquinoline (B160924) (8-AQ), onto a carboxylic acid can direct subsequent C-H functionalization reactions. mdpi.com After the desired modifications are made to the aromatic ring, the auxiliary can be removed or replaced via transamidation to yield the final amide product. mdpi.com

Hydrolysis is another key reaction involving the carboxylic acid group. In a retro-synthetic sense, if the synthesis proceeds through an ester intermediate (e.g., reacting an amine with a 2-(alkoxycarbonyl)benzoyl chloride), a final hydrolysis step is required to yield the free carboxylic acid. Alkaline hydrolysis using bases like sodium hydroxide (B78521) is a standard procedure for this transformation. researchgate.net

Anilino Group Introduction and Derivatization

The synthesis of the key precursor, 2-(ethylamino)benzoic acid (N-ethylanthranilic acid), is a critical step in the classical route. This is typically achieved through the N-alkylation of 2-aminobenzoic acid (anthranilic acid) with an appropriate ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions.

A more modern classical approach involves nucleophilic aromatic substitution. For example, 2-fluorobenzoic acid can react with anilines (in this case, ethylamine) to form 2-(N-arylamino)benzoic acids. researchgate.net This method provides a direct route to the N-substituted anthranilic acid core structure.

Novel Synthetic Pathways and Mechanistic Insights

Recent advances in organic synthesis have opened new avenues for constructing complex molecules like this compound. These novel methods often offer improved efficiency, atom economy, and the ability to build molecular complexity in fewer steps.

Multicomponent Reactions in the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or closely related analogs.

For instance, MCRs are widely used to synthesize benzo-fused lactams and other heterocyclic systems from benzoic acid derivatives. researchgate.netnih.gov A hypothetical MCR could involve the reaction of a 2-functionalized benzoic acid, an amine, and a third component that forges the second ring and amide bond in a single pot. The Ugi and Passerini reactions are famous examples of MCRs that are exceptionally powerful for creating amide-containing, complex molecules from simple starting materials. nih.gov A strategy based on an Ugi four-component reaction could potentially combine an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a scaffold similar to the target molecule. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering powerful tools for synthesizing the precursors of this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for arylating amines. This could be employed to couple an aryl halide (e.g., 2-bromobenzoic acid) with ethylamine (B1201723) to form the N-ethylanthranilic acid precursor.

More advanced strategies involve the direct C-H functionalization of benzoic acids. Iridium-catalyzed C-H amidation allows for the introduction of an amino or amido group at the ortho-position to the carboxylic acid, which acts as a directing group. ibs.re.krnih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized substrates like aryl halides. nih.gov Such a method could be envisioned to directly amidate a benzoic acid precursor, installing the required nitrogen substituent in a highly regioselective manner. nih.gov

The table below highlights some transition metal-catalyzed reactions applicable to precursor synthesis.

Reaction NameMetal CatalystDescriptionRelevance to Synthesis
Buchwald-Hartwig Amination Palladium (Pd)Couples an amine with an aryl halide or triflate to form a C-N bond.Synthesis of the 2-(ethylamino)benzoic acid precursor from 2-halobenzoic acid and ethylamine.
Ullmann Condensation Copper (Cu)A classical method for coupling an amine with an aryl halide, often requiring higher temperatures.An alternative to palladium-catalyzed methods for synthesizing the N-substituted anthranilic acid precursor.
Directed C-H Amination Iridium (Ir), Rhodium (Rh)Utilizes a directing group (like a carboxylic acid) to guide the installation of a nitrogen-containing group onto a C-H bond. nih.govA modern, atom-economical route to introduce the amino/amido functionality ortho to the carboxylic acid on a benzoic acid starting material. nih.gov

Enzyme-Catalyzed Synthetic Routes

The use of enzymes in organic synthesis offers a powerful tool for creating amide bonds under mild and highly selective conditions. Biocatalysis, particularly with enzymes like lipases or specialized amide bond synthetases, presents a promising green alternative to traditional chemical methods for synthesizing this compound.

Enzymes such as lipases, which are readily available and robust, can catalyze the amidation reaction between a carboxylic acid and an amine in non-aqueous environments. The lipase (B570770) from Sphingomonas sp. HXN-200 (SpL), for instance, has been identified as capable of catalyzing the ammonolysis of acids in an aqueous phase, a unique characteristic among lipases. researchgate.net In a hypothetical enzymatic synthesis of this compound, a lipase could be employed to directly couple 2-(ethylamino)benzoic acid with an activated derivative of anthranilic acid. This process typically occurs at or near room temperature, eliminating the need for high-energy inputs and harsh reagents.

More advanced enzymatic systems involve ATP-dependent amide bond synthetase (ABS) enzymes, such as McbA from Marinactinospora thermotolerans. researchgate.net These enzymes catalyze amide formation in aqueous media via an adenylate intermediate. researchgate.net This approach is highly specific and can be coupled with an ATP recycling system to improve efficiency and reduce costs, making it a viable, albeit complex, strategy for pharmaceutical intermediate synthesis. researchgate.net

Table 1: Comparison of Potential Enzymatic Catalysts

Enzyme Type Catalyst Example Reaction Conditions Advantages Challenges
Lipase Lipase from Candida antarctica Non-aqueous solvent, room temp. Mild conditions, high selectivity, readily available Requires non-aqueous media, potential for slow reaction rates

Flow Chemistry Approaches to Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, has emerged as a superior technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govpolimi.it This approach offers significant advantages in terms of safety, efficiency, heat and mass transfer, and scalability. nih.gov

A continuous-flow synthesis of this compound would typically involve pumping solutions of the two precursors, 2-(ethylamino)benzoic acid and an activated anthranilic acid derivative, along with a suitable catalyst or coupling agent, through separate channels into a mixing junction. From there, the combined stream flows through a heated and pressurized reactor coil or microreactor where the reaction occurs. polimi.it The short diffusion distances and superior temperature control in microreactors can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes or even seconds. researchgate.net

This methodology is particularly advantageous for managing exothermic reactions and for handling hazardous intermediates, which are generated and consumed in situ in very small volumes, thereby minimizing risk. nih.gov The integration of multiple reaction and purification steps into a single, automated flow sequence can streamline the entire manufacturing process. polimi.it

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly integral to the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. jocpr.com

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are a major source of industrial waste. Solvent-free methods, such as mechanochemistry and molten-state reactions, offer compelling alternatives.

Mechanochemistry , specifically ball milling, initiates chemical transformations through mechanical force. In a potential mechanochemical synthesis of this compound, the solid reactants (2-(ethylamino)benzoic acid and an anthranilic acid derivative) and a solid coupling agent would be combined in a milling jar with grinding balls. The mechanical energy from milling facilitates intimate mixing and reaction at the molecular level, often yielding the desired product in high yields within minutes without any bulk solvent. This technique drastically reduces waste and simplifies product isolation.

Another approach is conducting the synthesis in a molten state . A patented method for a structurally related compound involves heating the reactants (an aminophenol and phthalic anhydride) until they melt, allowing the reaction to proceed in the liquid phase without a solvent. google.com This method is noted for its simple operation, short reaction times, and significantly reduced environmental impact. google.com

Use of Sustainable Catalysts and Reagents

Traditional amide bond formation often relies on stoichiometric coupling agents that generate significant amounts of waste. walisongo.ac.id A greener approach is the use of catalysts that can be used in small quantities and recycled.

Boric acid has been demonstrated as a simple, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. sciepub.com The reaction typically proceeds by heating the reactants with a catalytic amount of boric acid, with water being the only byproduct. walisongo.ac.idsciepub.com This method avoids the poor atom economy associated with many coupling reagents.

Heteropolyacids (HPAs) , such as tungstophosphoric acid, are strong Brønsted acids that can be immobilized on solid supports like silica (B1680970) or polymeric matrices. researchgate.netmdpi.com These supported catalysts are highly efficient for acid-catalyzed reactions, including amide synthesis. They are non-corrosive, thermally stable, and easily separated from the reaction mixture for reuse, which aligns perfectly with green chemistry principles. mdpi.com Similarly, catalysts like ZrCl4 immobilized on diatomite earth have been used for the direct condensation of benzoic acids and amines under mild conditions, offering high yields and catalyst recyclability. researchgate.net

Atom Economy and E-Factor Analysis of Synthetic Processes

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics. chembam.com

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com A direct amidation reaction to form this compound from 2-(ethylamino)benzoic acid and anthranilic acid would have a very high atom economy, as the only byproduct is water.

Reaction: C₉H₁₁NO₂ + C₇H₇NO₂ → C₁₆H₁₆N₂O₃ + H₂O

Calculation:

MW of Product (C₁₆H₁₆N₂O₃) = 284.31 g/mol

MW of Reactants (C₉H₁₁NO₂ + C₇H₇NO₂) = 165.19 + 137.14 = 302.33 g/mol

Atom Economy = (284.31 / 302.33) * 100% = 94.0%

In contrast, a route using a traditional coupling agent or proceeding through an acid chloride intermediate would have a significantly lower atom economy due to the formation of stoichiometric byproducts. walisongo.ac.id

The E-Factor provides a more holistic view by measuring the total mass of waste generated per kilogram of product. chembam.comchembam.com It is calculated as: E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product. The pharmaceutical industry typically has very high E-Factors, often ranging from 25 to over 100, due to complex multi-step syntheses and extensive use of solvents for reaction and purification. chembam.comresearchgate.net

Table 2: E-Factor Analysis for a Hypothetical Synthesis

Parameter Mass (kg)
Inputs
2-(Ethylamino)benzoic acid 1.65
Anthranilic acid 1.37
Catalyst 0.05
Solvent (for reaction) 10.0
Solvent (for workup/purification) 20.0
Water (for washing) 15.0
Total Inputs 48.07
Outputs
Product (assuming 90% yield) 2.56
Water (byproduct) 0.16
Total Waste (Inputs - Product) 45.51

| E-Factor (Waste / Product) | 17.8 |

An E-Factor of 17.8, while hypothetical, would represent a significant improvement over the industry average, showcasing the benefits of a green, catalytic approach.

Waste Minimization and By-product Valorization Strategies

By-product valorization involves finding valuable uses for materials that would otherwise be discarded. In an ideal synthesis like direct amidation, the only byproduct is water, which requires no special treatment. In less ideal syntheses, valorization could involve recovering and reusing unreacted starting materials or finding applications for byproducts. For example, in syntheses that use coupling agents, finding a way to regenerate the agent from its waste form would be a key valorization strategy.

Process Optimization and Scalability Studies

Optimizing the synthesis of this compound is crucial for ensuring high yield, purity, and cost-effectiveness, particularly for large-scale production. The key reaction is the amide bond formation between a 2-ethylamino-benzoic acid derivative and a 2-aminobenzoic acid derivative (or its activated form like isatoic anhydride).

Initial process development involves screening various reaction parameters to identify the most influential factors affecting the reaction's outcome. This is often done using a traditional one-factor-at-a-time (OFAT) approach before more sophisticated methods are applied. vennlifesciences.com

Key parameters for the amidation reaction include:

Coupling Reagents: Direct amidation of carboxylic acids and amines often requires activating agents to form a more reactive intermediate. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium (B103445) or ammonium (B1175870) salts. nih.gov

Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) are common choices.

Base: An organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often required to neutralize acids formed during the reaction.

Temperature: Reaction temperature affects the rate and selectivity. While higher temperatures can increase the rate, they may also lead to side product formation.

Concentration: Reactant concentration can influence reaction kinetics and, in some cases, product purity.

Table 3: Hypothetical Screening of Amidation Reaction Conditions

EntryCoupling AgentBaseSolventTemperature (°C)Yield (%)
1EDC/HOBtDIPEADCM2575
2T3P®PyridineAcetonitrile2582
3DCCTEATHF2568
4T3P®PyridineAcetonitrile5085
5T3P®DIPEAAcetonitrile2579

Design of Experiments (DoE) is a powerful statistical tool used to systematically and efficiently optimize a process by simultaneously varying multiple factors. acsgcipr.orgnih.gov Unlike the OFAT approach, DoE can identify interactions between factors, leading to a more robust and well-understood process. vennlifesciences.com

For the synthesis of this compound, a factorial or response surface methodology (RSM) could be employed. acsgcipr.org Key factors identified during initial screening (e.g., temperature, catalyst loading, reaction time) would be selected as variables. The responses measured would typically be yield and purity (as determined by HPLC).

Table 4: Example of a 2-Factor, 3-Level Factorial Design Matrix This table illustrates a hypothetical DoE setup to optimize the amidation reaction.

RunTemperature (°C)Time (h)Yield (%)Purity (%)
140 (-1)4 (-1)8195
250 (0)4 (-1)8496
360 (1)4 (-1)8694
440 (-1)6 (0)8597
550 (0)6 (0)9299
660 (1)6 (0)8996
740 (-1)8 (1)8798
850 (0)8 (1)9199
960 (1)8 (1)8897

The data from such experiments would be used to create a mathematical model that defines the "design space"—the multidimensional combination of variables that has been demonstrated to provide assurance of quality. nih.gov This robust understanding is critical for successful process scale-up and consistent manufacturing. acsgcipr.org

Reactor Design and Engineering for Large-Scale Synthesis

The successful transition of the synthesis of this compound from laboratory-scale to large-scale industrial production is critically dependent on robust reactor design and precise chemical engineering. The selection of an appropriate reactor system and the meticulous control of process parameters are paramount to ensuring consistent product quality, high yields, operational safety, and economic viability. The synthesis, typically involving a condensation or amidation reaction, presents specific engineering challenges related to reaction kinetics, heat and mass transfer, and materials handling.

For the large-scale production of this compound, the choice of reactor technology is a primary consideration. Batch reactors are commonly employed in the pharmaceutical and specialty chemical industries due to their versatility in handling multi-step syntheses and varying production volumes. However, for dedicated, high-volume manufacturing, continuous flow reactors, such as Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), may offer advantages in terms of process control, safety, and consistency. cardiff.ac.uk

Key engineering considerations for reactor design include:

Materials of Construction: The reactor and associated equipment must be fabricated from materials that are resistant to corrosion from reactants, solvents (such as toluene (B28343) or acetic acid), and potential acidic or basic conditions that may arise during the synthesis or work-up stages. google.comjustlonghealth.com Glass-lined steel or stainless steel reactors are typical choices for their durability and chemical inertness.

Heat Transfer Management: The amidation reaction is often exothermic. An efficient heat removal system is crucial to maintain the desired reaction temperature, prevent thermal runaway, and minimize the formation of impurities. Reactor jackets, internal cooling coils, and external heat exchangers are common engineering solutions. The temperature is typically controlled within a specific range, for instance, between 90°C and 165°C, depending on the specific synthetic route and solvents used. justlonghealth.comgoogle.com

Mass Transfer and Agitation: Effective mixing is essential to ensure homogeneity of the reaction mixture, promote contact between reactants, and facilitate uniform heat distribution. The design of the agitation system, including the type of impeller (e.g., anchor, turbine), baffle configuration, and agitation speed, must be optimized to handle the changing viscosity of the reaction mass as the product is formed, potentially as a precipitate. google.com

Process Control and Automation: A sophisticated process control system is required to monitor and regulate critical parameters in real-time. This includes sensors for temperature, pressure, pH, and reagent concentration, coupled with automated control loops for dosing pumps and heating/cooling systems. Such automation ensures reproducibility between batches and enhances operational safety.

Solvent Handling and Recovery: Large-scale synthesis involves significant quantities of solvents. The reactor system should be integrated with solvent recovery units (e.g., distillation columns) to improve the economic and environmental profile of the process. google.com

The choice between batch and continuous processing involves a trade-off between flexibility and efficiency. While batch reactors are adaptable, continuous reactors can provide superior control over reaction conditions, leading to higher yields and purity. cardiff.ac.uk For instance, a CSTR setup can maintain a constant concentration and temperature, which is ideal for optimizing reaction rates and selectivity.

Below are interactive data tables summarizing key aspects of reactor design for this type of synthesis.

Table 1: Comparison of Reactor Technologies for Large-Scale Amidation

Feature Batch Reactor Continuous Stirred-Tank Reactor (CSTR) Plug Flow Reactor (PFR) / Flow Chemistry
Scale of Operation Versatile (grams to multiple tons) Medium to Large, dedicated production Small to Large, modular scaling
Process Control Good; parameters change over time Excellent; steady-state operation Excellent; precise control of residence time
Heat Transfer Moderate; surface area-to-volume ratio decreases with scale Good; consistent heat generation/removal Excellent; high surface area-to-volume ratio
Flexibility High; suitable for multi-product plants Low; optimized for a single process Moderate; can be reconfigured
Capital Cost Generally lower for basic setups Higher initial investment Can be high, but modularity allows phased investment

| Suitability for Synthesis | Well-suited for established processes with manageable exotherms. semanticscholar.org | Ideal for optimizing yield and purity in high-volume production. cardiff.ac.uk | Offers enhanced safety for highly exothermic or hazardous reactions. cardiff.ac.uk |

Table 2: Critical Engineering Parameters and Control Strategies

Parameter Typical Range Control Strategy Engineering Solution Rationale
Temperature 90°C - 165°C Automated Heating/Cooling Jacketed vessel, internal coils, reflux condenser Controls reaction rate and minimizes side-product formation. justlonghealth.com
Pressure Atmospheric to 20 atm Pressure regulation system Sealed vessel, pressure relief valves, vacuum system May be used to control boiling points of solvents or for specific reaction kinetics. google.com
Agitation Speed 50 - 300 RPM Variable Frequency Drive (VFD) on motor Optimized impeller and baffle design Ensures homogeneity, improves heat and mass transfer. google.com
Reagent Addition Rate 0.1 - 5 L/min Automated Dosing Pumps Constant pressure dropping funnel, metered pumps Controls reaction exotherm and maintains optimal stoichiometric ratios. google.com

| pH | 3 - 12 | In-line pH monitoring and reagent dosing | Automated addition of acid/base | Critical for reaction steps like hydrolysis or product precipitation/work-up. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Ethylamino Benzamido Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2-[2-(Ethylamino)benzamido]benzoic acid are predicted to exhibit a series of distinct resonances corresponding to the unique chemical environments of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of its constituent fragments: 2-(ethylamino)benzoic acid and a benzoyl group, with reference to data for analogous N-benzoyl anthranilic acid derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group, the aromatic protons of both benzene (B151609) rings, and the acidic protons of the carboxylic acid and the amide. The ethyl group should present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic protons will likely appear as a complex series of multiplets in the downfield region of the spectrum. The amide and carboxylic acid protons are expected to be observed as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbons of the amide and carboxylic acid are expected to resonate at the most downfield shifts. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the nature and position of the substituents. The aliphatic carbons of the ethyl group will be found in the upfield region.

Predicted ¹H NMR Chemical Shift Assignments

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)12.0 - 13.0Broad s1H
Amide (-NH-)9.0 - 10.0Broad s1H
Aromatic protons7.0 - 8.5m9H
Ethyl (-CH₂-)3.2 - 3.6q2H
Ethyl (-CH₃)1.2 - 1.5t3H

Predicted ¹³C NMR Chemical Shift Assignments

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic acid (-COOH)168 - 172
Amide (-C=O)165 - 169
Aromatic C-N140 - 145
Aromatic C-C=O135 - 140
Aromatic C-H115 - 135
Aromatic C (quaternary)120 - 140
Ethyl (-CH₂)35 - 40
Ethyl (-CH₃)13 - 16

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations are expected between the methyl and methylene protons of the ethyl group. Within the aromatic regions, COSY would help to trace the connectivity of adjacent protons on each of the benzene rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl group and the aromatic rings to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide insights into the spatial proximity of protons. Through-space correlations could be observed between the ethyl group protons and nearby aromatic protons, as well as between protons on the two different aromatic rings, offering clues about the preferred conformation of the molecule in solution.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. In the case of this compound, ssNMR could be employed to investigate the existence of different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline structures, can significantly impact its physical properties.

By using techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state are highly sensitive to the local molecular environment, including intermolecular interactions like hydrogen bonding. Therefore, different polymorphs would be expected to exhibit distinct ¹³C NMR spectra, allowing for their identification and characterization. Furthermore, advanced ssNMR experiments can provide information on intermolecular distances and packing arrangements within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₆H₁₆N₂O₃.

The calculated exact mass for the neutral molecule is 284.1161 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Calculated Exact Masses for HRMS

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₆H₁₇N₂O₃⁺285.1234
[M-H]⁻C₁₆H₁₅N₂O₃⁻283.1086

The experimentally determined exact mass from HRMS would be compared to these calculated values to confirm the elemental composition of the synthesized compound with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pattern.

For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. A plausible fragmentation pathway would involve the cleavage of the amide bond, which is often a labile bond in mass spectrometry.

Plausible Fragmentation Pathways

A primary fragmentation would be the cleavage of the C-N amide bond, leading to the formation of a benzoyl cation and a 2-(ethylamino)benzoic acid radical cation, or vice versa depending on charge retention. Another likely fragmentation is the loss of water from the carboxylic acid group, followed by further fragmentation. The ethylamino group could also undergo fragmentation, such as the loss of an ethyl radical.

Predicted Major Fragment Ions in MS/MS

m/z (Proposed) Proposed Fragment Structure Neutral Loss
105.0335Benzoyl cationC₉H₁₀N₂O₂
165.07892-(Ethylamino)benzoic acid cationC₇H₅O
267.1128[M+H - H₂O]⁺H₂O
256.1180[M+H - C₂H₅]⁺C₂H₅

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, providing further evidence for the proposed structure.

Ion Mobility-Mass Spectrometry for Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. This allows for the differentiation of isomers and conformers. For a flexible molecule like this compound, IM-MS can provide valuable insights into its conformational landscape.

In the gas phase, the molecule can exist in various conformations stabilized by intramolecular interactions. A key interaction would be the hydrogen bond between the amide proton (N-H) and the carbonyl oxygen of the benzoic acid group, leading to a compact, folded structure. Alternatively, an extended, "open" conformation could also exist.

During an IM-MS experiment, these different conformers would be separated based on their drift time through a gas-filled cell. The compact, folded conformer, having a smaller rotationally averaged collision cross-section (CCS), would experience fewer collisions with the drift gas and thus travel faster than the more extended conformer. The resulting arrival time distribution (ATD) would show distinct peaks corresponding to each stable conformer, allowing for their separation and individual analysis by the mass spectrometer. This technique provides empirical data on the shapes of the gaseous ions, which can be compared with theoretically calculated CCS values for different potential structures to confirm the presence of specific conformers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to its constituent functional groups: the carboxylic acid, the secondary amide, the ethylamino group, and the two benzene rings. The assignment of these bands is based on extensive studies of similar molecules, such as benzoic acid and various benzamide (B126) derivatives. researchgate.netresearchgate.netdocbrown.infoias.ac.in

Table 1: Predicted Characteristic Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Carboxylic Acid (-COOH)O-H stretch (H-bonded dimer)2500-3300 (very broad)Strong / Weak
C=O stretch1680-1710Very Strong / Medium
C-O stretch / O-H bend1210-1320 / 1300-1440Medium / Medium
Amide (-CONH-)N-H stretch3100-3400Medium / Medium
C=O stretch (Amide I)1630-1680Strong / Medium
Ethylamino (-NH-CH₂CH₃)N-H stretch3300-3500Medium / Weak
Aromatic Rings (C₆H₄)C-H stretch3000-3100Medium / Strong
C=C ring stretch1450-1600Medium-Strong / Strong
Alkyl (Ethyl group)C-H stretch2850-2960Medium / Medium

Vibrational spectroscopy is highly sensitive to hydrogen bonding and conformational changes. For this compound, the positions of the O-H, N-H, and C=O stretching bands can indicate the dominant conformation.

Intramolecular Hydrogen Bonding : The formation of an intramolecular hydrogen bond between the amide N-H and the carboxylic acid's carbonyl oxygen would cause a red-shift (a decrease in wavenumber) in the N-H stretching vibration.

Intermolecular Hydrogen Bonding : In the solid state or at high concentrations, carboxylic acids typically form centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds. researchgate.net This interaction is characterized by a very broad O-H stretching band in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹. docbrown.inforesearchgate.net The C=O stretching frequency of the dimerized acid typically appears around 1680-1710 cm⁻¹. researchgate.net

By analyzing the specific frequencies and shapes of these bands, it is possible to deduce the preferred conformational and intermolecular arrangement of the molecule under different conditions (e.g., in solution versus the solid state).

To aid in the assignment of experimental spectra and to explore the vibrational properties of different conformers, theoretical calculations are widely employed. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are a standard method for this purpose. mdpi.comnih.gov

These computational methods can predict the vibrational frequencies and intensities for various optimized geometries of the molecule. researchgate.netresearchgate.net By calculating the theoretical spectra for both the "open" and intramolecularly hydrogen-bonded conformers, a direct comparison with the experimental IR and Raman data can be made. This comparison is crucial for a definitive assignment of the observed bands and for confirming the presence of specific conformers in the sample. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Based on the crystal structures of analogous compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid and 2-acetylamino-benzoic acid, a highly probable structural motif can be predicted. nih.govresearchgate.net

The most significant intermolecular interaction expected is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netnih.gov This is a hallmark of the crystal structure of nearly all benzoic acid derivatives.

Table 2: Typical Crystallographic Parameters Expected for this compound (based on analogs)

ParameterExpected Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Fdd2)
Key Intermolecular InteractionCarboxylic acid O-H···O hydrogen-bonded dimer
Key Intramolecular InteractionAmide N-H···O hydrogen bond
Carboxylic C=O bond length~1.21 - 1.26 Å
Carboxylic C-O bond length~1.28 - 1.32 Å
Amide C=O bond length~1.23 - 1.24 Å
O-H···O H-bond distance~2.6 - 2.7 Å

This detailed structural information is invaluable for understanding the molecule's solid-state properties and for rationalizing the data obtained from spectroscopic analyses.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. It provides a unique fingerprint of the crystalline phase (or phases) present in a bulk sample. For a compound like this compound, PXRD would be essential to determine its degree of crystallinity, identify the specific polymorph if multiple crystalline forms exist, and monitor phase transformations under different conditions (e.g., temperature or humidity). nih.gov

The diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle, 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the substance. Although an experimental pattern for the title compound is not available, a representative dataset for a crystalline benzamido benzoic acid derivative would typically present distinct peaks, as illustrated in the hypothetical data below.

Position [°2θ]Intensity [Counts]
8.5450
12.81200
15.2600
17.11850
21.5900
24.72500
26.91100

This table represents hypothetical PXRD data for illustrative purposes.

Variable-temperature PXRD (VT-PXRD) could further be employed to study the thermal stability of the crystalline form and detect any temperature-induced phase transitions or cocrystal formation, a known phenomenon in mixtures of benzoic acids and benzamides. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is determined by a network of intermolecular interactions that dictate how the molecules pack in the solid state. Based on the crystal structures of analogous compounds like 2-(2-Chlorobenzamido)benzoic acid and various N-phenylbenzamides, several key interactions are expected to be present. iucr.orgnih.govresearchgate.net

The most dominant interaction in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxyl group of one molecule typically forms a pair of strong O—H⋯O hydrogen bonds with an adjacent molecule, creating a characteristic R²₂(8) ring motif. mdpi.com

Furthermore, the amide functional group provides both a hydrogen bond donor (the N—H group) and an acceptor (the C=O group). This allows for the formation of N—H⋯O hydrogen bonds, which can link the carboxylic acid dimers into chains, sheets, or more complex three-dimensional networks. nih.gov Studies on related structures show that the amide N—H can interact with either the amide carbonyl or the carboxylic acid carbonyl of a neighboring molecule. researchgate.net

Chemical Reactivity and Transformations of 2 2 Ethylamino Benzamido Benzoic Acid

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 2-[2-(Ethylamino)benzamido]benzoic acid is characterized by the interplay of its electron-donating and electron-withdrawing groups, which influence the outcomes of substitution reactions on its aromatic rings and at its functional centers.

Aromatic Substitution Reactions on Benzene (B151609) Rings

The molecule contains two distinct benzene rings, each with its own set of directing groups that influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

Ring A (substituted with carboxyl and benzamido groups): This ring is attached to a deactivating, meta-directing carboxyl group (-COOH) and an activating, ortho, para-directing N-acylamino group (-NHCO-). Activating groups stabilize the cationic intermediate formed during substitution. wikipedia.org The activating effect of the amide nitrogen, which donates electron density to the ring through resonance, generally overrides the deactivating effect of the carboxyl group. lkouniv.ac.in Consequently, electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating benzamido group. Given that one ortho position is already substituted, the primary site of substitution would be the position para to the amide linkage.

Ring B (substituted with ethylamino and amido groups): This ring features a strongly activating, ortho, para-directing ethylamino group (-NH-Et) and a deactivating, meta-directing amide carbonyl group (-CONH-). The secondary amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density and stabilize the reaction intermediate. lkouniv.ac.inlibretexts.org This strong activation directs incoming electrophiles to the positions ortho and para to the ethylamino group. Steric hindrance from the adjacent bulky benzamido substituent may favor substitution at the para position. libretexts.org

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄Substitution of -NO₂ group, primarily at the para position on Ring B. youtube.com
BrominationBr₂, FeBr₃Substitution of -Br atom, primarily at the para position on Ring B. youtube.com
SulfonationFuming H₂SO₄Substitution of -SO₃H group, primarily at the para position on Ring B. wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl₃Acylation is unlikely due to the presence of deactivating groups and the amine functionality which can coordinate with the Lewis acid catalyst. masterorganicchemistry.com

Reactions at the Amido Nitrogen and Carboxyl Oxygen

Nucleophilic reactions primarily target the carbonyl carbons of the amide and carboxyl groups. The heteroatoms themselves can also participate in reactions.

Carboxyl Oxygen: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, which is a key step in reactions like Fischer esterification.

Amido Nitrogen: The lone pair of electrons on the amido nitrogen is delocalized into the adjacent carbonyl group through resonance. This significantly reduces its nucleophilicity compared to the ethylamino nitrogen. While it does not readily participate in nucleophilic attack, it can be deprotonated under strongly basic conditions. The amide group itself is subject to nucleophilic acyl substitution, typically involving attack at the carbonyl carbon, which can lead to cleavage of the amide bond under harsh acidic or basic conditions. masterorganicchemistry.com

Derivatization Strategies for Structural Diversification

The functional groups of this compound serve as handles for a variety of derivatization reactions, enabling the synthesis of a diverse library of analogues.

Esterification and Amidation of the Carboxyl Group

The carboxylic acid moiety is a prime site for modification.

Esterification: The compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). nih.gov Alternatively, reaction of the carboxylate salt (formed by deprotonation with a base) with an alkyl halide can produce esters. A variety of esters of related N-arylanthranilic acids have been synthesized to modify their biological properties. nih.gov

Amidation: The carboxylic acid can be transformed into a new amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group. Common methods include conversion to an acid chloride (using reagents like thionyl chloride, SOCl₂) followed by reaction with an amine, or the use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt). luxembourg-bio.comrsc.orgnih.gov These methods facilitate amide bond formation under mild conditions. nih.gov

ReactionReagentsProduct Type
EsterificationR'OH, H⁺ (cat.)2-[2-(Ethylamino)benzamido]benzoate ester
Amidation1. SOCl₂ 2. R'R''NH2-[2-(Ethylamino)benzamido]benzamide derivative
AmidationR'R''NH, Coupling Agent (e.g., EDC)2-[2-(Ethylamino)benzamido]benzamide derivative

Alkylation and Acylation of the Ethylamino Nitrogen

The secondary nitrogen of the ethylamino group is significantly more nucleophilic than the amido nitrogen and can be readily modified.

Alkylation: N-alkylation can be achieved by treating the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, often in the presence of a non-nucleophilic base to neutralize the acid produced. google.com This reaction would convert the secondary amine into a tertiary amine.

Acylation: The ethylamino nitrogen can be acylated by reaction with acid chlorides or acid anhydrides. researchgate.net For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acetyl derivative. This transformation is often used to protect amine groups or to synthesize more complex amide structures. wikipedia.org

Cyclization Reactions Leading to Fused Heterocycles

The structural backbone of this compound is pre-organized for intramolecular cyclization reactions, which are powerful tools for the synthesis of complex, fused heterocyclic systems.

Quinazolinone Synthesis: The molecule can be viewed as a derivative of 2-aminobenzamide. Such compounds are common precursors for the synthesis of quinazolinones. researchgate.netnih.gov Treatment with a one-carbon electrophile, such as an aldehyde or orthoformate, under acidic or thermal conditions can trigger an intramolecular cyclization-dehydration sequence to form a dihydroquinazolinone, which may subsequently be oxidized to the aromatic quinazolinone. rsc.orgtandfonline.com

Acridone (B373769) Synthesis: The molecule is also a derivative of N-phenylanthranilic acid. These compounds are well-known to undergo intramolecular Friedel-Crafts acylation in the presence of strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgpdx.edu This reaction involves the electrophilic attack of the protonated carboxylic acid onto the electron-rich ethylamino-substituted benzene ring, followed by dehydration to yield a tricyclic acridone derivative. conicet.gov.arjocpr.comjuniperpublishers.com

Cyclization PathwayConditionsResulting Heterocycle
Quinazolinone formationR'CHO, acid or heatSubstituted Dihydroquinazolinone/Quinazolinone
Acridone formationConc. H₂SO₄ or PPA, heatSubstituted Acridone

These cyclization reactions provide access to rigid, polycyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Hydrolytic Stability and Degradation Pathways

There is currently a lack of published research specifically detailing the hydrolytic stability of this compound under various conditions.

Acid-Catalyzed Hydrolysis of Amide and Carboxyl Groups

No specific studies on the acid-catalyzed hydrolysis of this compound were found. Such studies would theoretically investigate the cleavage of the amide bond and the potential for decarboxylation under acidic conditions, providing kinetic data and identifying degradation products.

Base-Catalyzed Hydrolysis

Similarly, there is no available information regarding the base-catalyzed hydrolysis of this compound. Research in this area would focus on the saponification of the amide linkage and the behavior of the carboxylate group in alkaline media.

Photodegradation Studies

Scientific literature does not appear to contain studies on the photodegradation of this compound. Such research would be essential to understand its stability when exposed to light and to identify any potential photoproducts.

Redox Chemistry and Electrochemical Behavior

The redox properties and electrochemical behavior of this compound have not been characterized in the available scientific literature.

Electrochemical Oxidation and Reduction Potentials

No data on the electrochemical oxidation and reduction potentials for this specific compound could be located. This information would be valuable for understanding its behavior in electrochemical reactions and its potential as a redox-active molecule.

Mechanistic Studies of Electron Transfer Processes

In the absence of electrochemical data, there are no mechanistic studies on the electron transfer processes involving this compound.

Mechanistic Investigations of Key Transformations of this compound

The mechanistic details of the chemical transformations of this compound, particularly its intramolecular cyclization to form quinazolinone derivatives, are not extensively documented in dedicated studies of this specific compound. However, a comprehensive understanding can be built by examining analogous reactions involving N-acylanthranilic acids and related benzamide (B126) derivatives. The following sections explore the probable kinetic, thermodynamic, and mechanistic aspects of these transformations, drawing upon established principles and findings from closely related systems.

Reaction Kinetics and Thermodynamics

The intramolecular cyclization of this compound to its corresponding quinazolinone is a key transformation. The kinetics of such reactions are typically studied to determine the rate-determining step and the influence of various parameters such as temperature, solvent, and catalysts. For analogous N-acylanthranilic acids, the cyclization is often found to follow first-order kinetics, indicating that the rate is dependent on the concentration of the single reactant molecule.

The reaction generally proceeds via an initial protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the nitrogen of the ethylamino group. The subsequent dehydration is often the rate-limiting step.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Cyclization of this compound

Temperature (°C)Rate Constant (k, s⁻¹)Half-life (t₁/₂, s)
801.5 x 10⁻⁴4621
1004.2 x 10⁻⁴1650
1201.1 x 10⁻³630

This data is illustrative and based on typical values for related intramolecular cyclization reactions.

Table 2: Plausible Thermodynamic Parameters for the Cyclization of this compound

ParameterValue (kJ/mol)
Gibbs Free Energy (ΔG)-25
Enthalpy (ΔH)-15
Entropy (ΔS) (J/mol·K)+33.5

These values are representative and intended for illustrative purposes, based on analogous chemical transformations.

Isotope Labeling Studies for Reaction Mechanism Elucidation

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. ias.ac.in While no specific isotope labeling studies have been reported for this compound, insights can be drawn from studies on analogous reactions, such as the Niementowski quinazoline (B50416) synthesis. nih.govwikipedia.org

A hypothetical isotope labeling experiment to confirm the mechanism of the intramolecular cyclization of this compound could involve the use of ¹⁸O-labeled benzoic acid in the starting material. If the reaction proceeds as proposed, with the amide oxygen being eliminated as water, the ¹⁸O label would be found in the eliminated water molecule, and not in the carbonyl group of the resulting quinazolinone.

Table 3: Expected Outcomes of a Hypothetical ¹⁸O-Labeling Study

Labeled Atom Position in ReactantExpected Position of ¹⁸O in ProductsMechanistic Implication
Carbonyl oxygen of the benzamido groupIn the eliminated water moleculeConfirms that the amide carbonyl oxygen is lost during the dehydration step of the cyclization.
Carboxylic acid hydroxyl groupIn the carbonyl group of the quinazolinone productWould suggest an alternative mechanism, possibly involving initial esterification followed by aminolysis.

Such studies are crucial in distinguishing between different possible mechanistic pathways and providing definitive evidence for the roles of different functional groups in the reaction. researchgate.net

Transition State Analysis

Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides valuable insights into the geometry and energy of the transition state of a reaction. e3s-conferences.org This information is key to understanding the reaction mechanism at a molecular level. For the intramolecular cyclization of this compound, computational studies on similar systems suggest a concerted, yet asynchronous, transition state for the key ring-closing step.

In this proposed transition state, the bond between the nucleophilic nitrogen and the electrophilic carbonyl carbon is partially formed, while the bond between the carbonyl carbon and the leaving hydroxyl group (after protonation) is partially broken. The geometry of the transition state would likely be strained, with the atoms involved in the ring formation adopting a specific spatial arrangement to allow for orbital overlap.

Table 4: Calculated Energetic Profile for a Plausible Transition State in the Cyclization of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (Protonated)0
Transition State for Nucleophilic Attack+15 to +20
Tetrahedral Intermediate+5 to +10
Transition State for Dehydration+20 to +25
Product (Quinazolinone)-5 to -10

These energy values are hypothetical and based on computational studies of related cyclization reactions.

Computational and Theoretical Studies of 2 2 Ethylamino Benzamido Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. For a molecule like 2-[2-(Ethylamino)benzamido]benzoic acid, these calculations would be invaluable in elucidating its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Property Calculated Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
C=O Bond Length (Å) Data not available
N-H Bond Length (Å) Data not available
Dihedral Angle (Benzamido-Benzoic) Data not available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular properties. A high-level ab initio calculation would serve to benchmark the results obtained from DFT and offer a more precise understanding of the electronic energy and wave function of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. An EPS analysis of this compound would be instrumental in predicting its intermolecular interaction patterns, such as hydrogen bonding capabilities.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is crucial for understanding the flexibility and conformational preferences of a molecule like this compound, which has several rotatable bonds.

Gas-Phase and Solution-Phase Conformational Landscapes

MD simulations can be performed in both the gas phase (to study the intrinsic conformational preferences of the isolated molecule) and in various solvents (to understand how the environment influences its shape). By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a biological target or interact with other molecules in a specific environment. The results of such simulations would reveal the most likely shapes that this compound adopts at a given temperature.

Intramolecular Hydrogen Bonding and Conformational Preferences

The structure of this compound features several key functional groups capable of forming intramolecular hydrogen bonds: the carboxylic acid group, the amide linkage, and the secondary amine. These interactions are pivotal in dictating the molecule's three-dimensional structure and conformational landscape.

Studies on 2-hydroxy-benzamides and other ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds create pseudo-six- or five-membered rings. researchgate.netnih.govresearchgate.net In the case of this compound, a strong hydrogen bond is expected between the amide N-H and the carboxylate oxygen, creating a stable six-membered ring structure. This interaction is crucial for pre-organizing the molecule into a specific conformation. The conformational preferences are also influenced by the solvent environment, with different conformer populations being observed in different media. researchgate.net

Table 1: Calculated Conformational Data for a Structurally Similar Compound (Mefenamic Acid) Data is illustrative and based on findings for a related compound.

Conformer Group Dihedral Angle τ1 (C₂-N-C₃-C₇) Dihedral Angle τ2 (O=C₁-C₁₃-C₆) Solvent
A + C -136.40° 176.12° DMSO-d₆
B + D -76.58° -5.37° scCO₂ + DMSO-d₆

Source: Adapted from research on Mefenamic Acid. researchgate.net

Dynamic Behavior and Vibrational Modes

The dynamic behavior and vibrational modes of this compound can be effectively studied using computational methods such as Density Functional Theory (DFT). These studies provide a detailed understanding of the molecule's infrared (IR) and Raman spectra.

For related benzoic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict vibrational frequencies. researchgate.netdtic.mil The calculations help in assigning specific vibrational modes, including stretching, bending, and torsional motions of the functional groups.

Key vibrational modes for this compound would include:

O-H Stretching: The carboxylic acid O-H stretching vibration, typically appearing as a broad band in the high-frequency region (around 3500-2500 cm⁻¹), is significantly affected by hydrogen bonding. researchgate.net

N-H Stretching: The amide and ethylamino N-H stretching vibrations would be observed in the 3300-3500 cm⁻¹ region. Intramolecular hydrogen bonding would cause a redshift (lowering of frequency) in these bands.

C=O Stretching: The carbonyl (C=O) stretching modes from both the amide and carboxylic acid groups are expected in the 1630-1760 cm⁻¹ region. Their exact positions would be sensitive to the electronic environment and hydrogen bonding interactions. researchgate.net

Low-frequency Modes: Terahertz time-domain spectroscopy combined with theoretical simulations on benzoic acid has helped assign low-frequency modes to intramolecular motions like Ph-COOH twisting and intermolecular motions. rsc.org

Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations on benzamide (B126) and benzoic acid derivatives have provided deeper insights into the dynamics of hydrogen bonds, revealing that bridged protons are mostly localized on the donor side, though proton transfer events can occur. rsc.org

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for a Related Benzimidazole (B57391) Benzoic Acid Derivative Data is illustrative and based on findings for a related compound.

Vibrational Mode Predicted Frequency (B3LYP/6-311++G(d,p))
O-H Stretch 3619
C-H Aromatic Stretch 3123 - 3009
C=O Stretch 1708

Source: Adapted from computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and identifying transition states.

Energy Profiles for Chemical Transformations

DFT calculations can be used to map the potential energy surface for a given reaction, providing a detailed energy profile. This profile charts the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For example, the energy profile for the activation of benzoic acid has been computed, illustrating the energy barriers for processes like hydrogen atom transfer and proton transfer. researchgate.net Such calculations would be invaluable for understanding reactions involving this compound, such as its synthesis, degradation, or further functionalization. The biosynthesis of benzoic acid itself occurs via a β-oxidative pathway, and the enzymatic steps involved have been characterized, providing a basis for theoretical modeling of similar biological transformations. pnnl.gov

Reaction Rate Constant Predictions

Theoretical methods, primarily Transition State Theory (TST), allow for the a priori prediction of reaction rate constants from the computed properties of reactants and the transition state on the potential energy surface. dtic.mil The well-known Arrhenius equation, k = Ae-Ea/RT, can be populated with values derived from these calculations.

For instance, kinetic studies on the reaction of benzoic acid with atmospheric radicals (OH, NO₃, SO₄⁻) have combined experimental data with computational calculations to determine reaction rate constants. nih.govresearchgate.net The total reaction rate constant for OH radicals with benzoic acid at 298.15 K was calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov Similar methodologies could be applied to predict the rate constants for reactions of this compound, providing crucial data for understanding its stability and reactivity under various conditions.

Catalyst Design based on Computational Insights

Computational modeling plays a crucial role in the rational design of catalysts by providing insights into catalyst-substrate interactions and reaction mechanisms at the atomic level. nih.gov For reactions involving the functional groups present in this compound, computational approaches can guide the development of more efficient and selective catalysts.

Hydrogenation: For the hydrogenation of benzoic acid, a combination of experimental work and DFT calculations led to the rational design of highly effective Iridium-based catalysts. Theoretical investigations revealed an activity volcano curve based on the competing adsorption of reactants and solvent, guiding the selection of the optimal catalyst. researchgate.net

C-H Functionalization: Computational design of specialized templates has enabled the site-selective meta-C–H functionalization of benzoic acid derivatives, a challenging synthetic transformation. researchgate.net

Organocatalysis: Computational studies have investigated benzoic acid itself as an efficient organocatalyst for reactions like ring-opening polymerization, elucidating the mechanism which involves hydrogen bonding to activate the substrate. researchgate.net

These examples demonstrate how computational insights can accelerate the discovery of new catalytic systems for the synthesis and modification of complex molecules like this compound.

Structure-Property Relationship Studies (Theoretical Frameworks)

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is fundamental to chemical and pharmaceutical sciences. Computational methods provide the theoretical framework for establishing these structure-property and structure-activity relationships (SAR).

For derivatives of benzoic acid and benzamide, theoretical studies are used to correlate structural features with observed activities. For example, in the development of inhibitors for adenovirus replication based on a 2-[2-(benzoylamino)benzoylamino]benzoic acid scaffold, it was found that the ortho, ortho substituent pattern and the presence of the carboxylic acid were critical for activity. Similarly, SAR studies on 2-(arylthio)benzoic acid inhibitors of the FTO protein have been established to guide the design of more potent compounds.

Computational descriptors such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges are calculated to rationalize and predict properties. For instance, MEP maps can identify regions of a molecule that are prone to electrophilic or nucleophilic attack, while HOMO-LUMO energy gaps can be correlated with chemical reactivity and stability. These theoretical frameworks are essential for the rational design of new molecules with desired properties, and could be applied to this compound to predict its behavior and guide the synthesis of analogues with enhanced characteristics.

Quantitative Structure-Property Relationships (QSPR) Modeling

A typical QSPR model is a mathematical equation that relates chemical structure to a physical, chemical, or biological property. For this compound, such models could predict properties like solubility, melting point, or even its potential as an inhibitor for a specific biological target. The development of a QSPR model for this compound would involve the calculation of a wide range of molecular descriptors, followed by the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Research on analogous benzoylaminobenzoic acid derivatives has highlighted the importance of descriptors such as hydrophobicity, molar refractivity, and aromaticity in determining their inhibitory activities. nih.gov For instance, a hypothetical QSPR study on a series of derivatives of this compound could be designed to explore the influence of different substituents on a particular biological activity. The findings from such a study could be tabulated to illustrate the relationship between structural modifications and the predicted property.

Table 1: Hypothetical QSPR Data for this compound Derivatives

DerivativeLogP (Hydrophobicity)Molar RefractivityPredicted Activity (IC50, µM)
Parent Compound4.2110.55.8
4'-Chloro derivative4.9115.23.2
4'-Methoxy derivative4.0112.16.5
3'-Nitro derivative4.1113.84.9

Note: This data is illustrative and not based on experimental results.

Topological and Electronic Descriptors

The characterization of this compound at a molecular level involves the calculation of various topological and electronic descriptors. These descriptors quantify different aspects of the molecule's structure and electronic distribution, which are crucial for understanding its behavior and interactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. For this compound, some important topological indices would include:

Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecular graph.

Zagreb Indices: Based on the degrees of the vertices in the molecular graph, reflecting the extent of branching.

Molecular Connectivity Indices: Describe the degree of branching and connectivity in the molecule.

Studies on related N-arylanthranilic acids have successfully used such topological indices to develop predictive models for their anti-inflammatory activity. researchgate.net

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. Key electronic descriptors for this compound would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: Indicate the distribution of electron density across the molecule, highlighting potential sites for electrostatic interactions.

Density Functional Theory (DFT) is a common computational method used to calculate these electronic properties for benzoic acid derivatives, providing valuable information about their chemical behavior. researchgate.netresearchgate.net

Table 2: Selected Calculated Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)
TopologicalWiener Index1582
TopologicalFirst Zagreb Index98
ElectronicHOMO Energy-6.5 eV
ElectronicLUMO Energy-1.2 eV
ElectronicDipole Moment3.5 D

Note: These values are for illustrative purposes and are not from direct computational studies on the target compound.

In Silico Design of Derivatives

Virtual Screening for Analogues with Desired Theoretical Profiles

In silico design and virtual screening are powerful computational techniques used to identify novel molecules with desired properties from large chemical databases. For this compound, these methods can be employed to discover analogues with potentially improved activity, selectivity, or pharmacokinetic profiles.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based virtual screening, a known active molecule, such as a highly active analogue of this compound, is used as a template to search for structurally similar compounds in a database. In contrast, structure-based virtual screening requires the three-dimensional structure of the biological target (e.g., an enzyme or receptor). In this approach, compounds from a database are computationally "docked" into the active site of the target, and their binding affinities are scored.

For instance, if the target of this compound is known, a structure-based virtual screening of a large compound library like the ZINC database could be performed to identify new potential inhibitors. nih.gov The results of such a screening would be a ranked list of compounds based on their predicted binding scores.

Computational Evaluation of Designed Molecules

Once a set of potential derivatives of this compound has been designed or identified through virtual screening, they must be computationally evaluated to prioritize the most promising candidates for synthesis and experimental testing. This evaluation typically involves a more rigorous computational analysis than the initial high-throughput screening.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. More advanced docking protocols can provide accurate estimations of binding affinity and reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding mode and the flexibility of both the ligand and the protein.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. This helps to identify candidates with favorable drug-like properties early in the design process.

For example, a set of designed analogues of this compound could be subjected to molecular docking with a specific target protein. The top-scoring compounds could then be further analyzed using MD simulations to confirm the stability of their binding poses. Finally, their ADMET properties would be predicted to assess their potential as drug candidates.

Table 3: Hypothetical Computational Evaluation of Designed Derivatives

Derivative IDDocking Score (kcal/mol)Predicted ADMET Profile
D-001-9.2Good oral bioavailability, low toxicity
D-002-8.5Moderate oral bioavailability, potential hERG liability
D-003-9.8Good oral bioavailability, good metabolic stability
D-004-7.9Poor oral bioavailability

Note: This data is hypothetical and serves to illustrate the computational evaluation process.

Coordination Chemistry of 2 2 Ethylamino Benzamido Benzoic Acid

Ligand Design Principles and Coordination Modes

The design of 2-[2-(Ethylamino)benzamido]benzoic acid as a ligand incorporates several functional groups capable of forming stable coordination compounds. The arrangement of these groups allows for various binding modes, influenced by factors such as the nature of the metal ion, pH, and reaction conditions.

The molecule possesses several potential coordination sites: the two oxygen atoms of the carboxylate group, the oxygen and nitrogen atoms of the amide linkage, and the nitrogen atom of the ethylamino group. This polysite nature allows it to act as a multidentate ligand, forming stable chelate rings with a central metal ion.

Bidentate Coordination: The ligand can coordinate in a bidentate fashion, most commonly through the nitrogen of the amino group and an oxygen of the deprotonated carboxylate group, a behavior seen in many anthranilic acid derivatives. nih.gov This forms a stable six-membered chelate ring. Another bidentate mode could involve the two oxygen atoms of the carboxylate group.

Tridentate and Tetradentate Coordination: The presence of the benzamido group introduces additional donor atoms. It is plausible for the ligand to act as a tridentate N,N,O- or N,O,O-donor. For instance, coordination could occur through the ethylamino nitrogen, the amide nitrogen, and a carboxylate oxygen. The flexibility of the molecule might even permit tetradentate coordination, involving the ethylamino nitrogen, amide oxygen, and both carboxylate oxygens, particularly with larger metal ions that favor higher coordination numbers.

The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands, an observation known as the chelate effect.

The Hard-Soft Acid-Base (HSAB) theory is instrumental in predicting the stability of the metal complexes that this compound is likely to form. wikipedia.orglibretexts.org This theory posits that hard acids prefer to bind with hard bases, and soft acids with soft bases. tamu.edufiveable.me

The primary donor atoms in the ligand are nitrogen and oxygen. These are classified as hard bases due to their high electronegativity and low polarizability. adichemistry.com Consequently, this compound is expected to form its most stable complexes with hard or borderline Lewis acids. wikipedia.org

This category includes:

Alkali earth metals (e.g., Mg²⁺, Ca²⁺)

First-row transition metals in higher oxidation states (e.g., Cr³⁺, Fe³⁺, Co³⁺)

First-row transition metals in a +2 oxidation state (e.g., Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) libretexts.org

Lanthanide (Ln³⁺) and Actinide (An³⁺/An⁴⁺) ions mlsu.ac.ine-bookshelf.de

Interactions between this hard ligand and hard metal ions are predominantly ionic in character. libretexts.orgtamu.edu

Both steric and electronic properties of the ligand influence its coordination behavior and the geometry of the resulting complexes. illinois.edunih.gov

Steric Factors: The ethyl group attached to the secondary amine introduces moderate steric hindrance, which could influence the approach of bulky metal ions and the final geometry of the complex. nih.gov The flexibility of the amide linkage allows the two benzoic acid-based rings to rotate relative to each other, enabling the ligand to adopt a conformation that minimizes steric strain upon coordination. This conformational flexibility is crucial for accommodating the preferred coordination geometries of different metal ions. nih.gov

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for complexes of this compound are not documented, general methods used for similar N-acyl and N-aryl anthranilic acid derivatives are applicable. ijcce.ac.ir

Transition metal complexes of this ligand can typically be prepared by reacting the ligand with a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent.

A general synthetic procedure would involve:

Dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727), often with the addition of a base (like NaOH or an amine) to deprotonate the carboxylic acid group.

Adding a solution of the transition metal salt to the ligand solution.

The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. chesci.comrasayanjournal.co.in

Upon cooling, the solid metal complex precipitates and can be collected by filtration, washed, and dried. rasayanjournal.co.in

The resulting complexes would be characterized by techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their stoichiometry and geometry. For analogous systems, spectroscopic and magnetic data are key to proposing a structure. ijcce.ac.ir

Table 1: Representative Characterization Data for Hypothetical First-Row Transition Metal Complexes (Note: This data is illustrative and based on typical values for complexes with similar N,O-donor ligands.)

Metal IonProposed FormulaMagnetic Moment (μ_eff, B.M.)Key IR Shifts (cm⁻¹)Proposed Geometry
Co(II)[Co(L)₂(H₂O)₂]4.7 - 5.2ν(COO⁻) shifted, ν(N-H) shiftedOctahedral
Ni(II)[Ni(L)₂(H₂O)₂]2.9 - 3.4ν(COO⁻) shifted, ν(N-H) shiftedOctahedral
Cu(II)[Cu(L)₂]1.8 - 2.2ν(COO⁻) shifted, ν(N-H) shiftedDistorted Octahedral or Square Planar
Zn(II)[Zn(L)₂]Diamagneticν(COO⁻) shifted, ν(N-H) shiftedTetrahedral
L represents the deprotonated form of this compound.

As hard Lewis acids, lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions are expected to form stable complexes with the hard N/O donor sites of this compound. mlsu.ac.ine-bookshelf.de These f-block elements are characterized by their large ionic radii and preference for high coordination numbers (typically 8, 9, or higher).

The synthesis of these complexes generally follows similar pathways to those for transition metals, often conducted in aqueous or alcoholic media. nih.gov Given the ligand's potential for high denticity, it could wrap around the large f-block metal ions, potentially satisfying a significant portion of their coordination sphere. It is also common for water or other solvent molecules to co-coordinate to the metal center to fulfill its coordination requirements.

Characterization would rely on techniques sensitive to these elements. For lanthanide complexes, luminescence spectroscopy is particularly valuable, as the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits at its characteristic wavelengths. nih.gov

Table 2: Expected Properties of Lanthanide and Actinide Complexes (Note: This table presents general, illustrative properties for f-block complexes with N,O-donor ligands.)

Metal IonTypical Oxidation StateExpected Coordination NumberPotential Coordination Mode of LigandCommon Characterization Techniques
Lanthanides (e.g., Eu³⁺, Tb³⁺)+38 or 9Tridentate or TetradentateElemental Analysis, IR, Luminescence Spectroscopy, NMR
Actinides (e.g., UO₂²⁺, Th⁴⁺)+6, +48, 9, or 10Tridentate or TetradentateElemental Analysis, IR, X-ray Crystallography

Main Group Metal Adducts

There is no available literature describing the synthesis or characterization of main group metal adducts with this compound. Research on related anthranilic acid derivatives predominantly focuses on transition metal complexes, with studies exploring their synthesis, structure, and potential applications as catalysts or biologically active agents. nih.govmdpi.comrhhz.net The interaction of ligands from this family with main group elements such as aluminum, gallium, or tin has not been a focus of the published research.

Spectroscopic Analysis of Metal-Ligand Interactions

Detailed spectroscopic analyses are crucial for elucidating the nature of metal-ligand bonding and the structural dynamics of coordination complexes. However, for this compound, specific experimental data from key spectroscopic techniques are absent from the scientific record.

Theoretical Studies of Coordination Geometries and Electronic Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern coordination chemistry for predicting and understanding the properties of metal complexes.

2 2 Ethylamino Benzamido Benzoic Acid As a Precursor in Material Science

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Postsynthetic Modification of MOFs Containing the Compound6.3. Preparation of Nanomaterials and Composites6.3.1. Self-Assembly into Nanostructures6.3.2. Incorporation into Nanocomposites6.3.3. Surface Functionalization of Nanoparticles6.4. Surface Modification and Functionalization Studies6.4.1. Grafting onto Surfaces (e.g., Silica (B1680970), Carbon Nanotubes)

Further investigation into broader classes of related compounds, such as benzamido benzoic acid derivatives, also did not yield specific examples that would directly correspond to the user's request for information solely on "2-[2-(Ethylamino)benzamido]benzoic acid."

To maintain scientific accuracy and adhere to the strict constraints of the prompt, no article can be generated.

Surface Modification and Functionalization Studies

Thin Film Deposition Techniques

Should this compound be utilized as a precursor for a polymeric material, the resulting polymer could potentially be processed into thin films for various applications. Thin film deposition is the process of applying a thin layer of material onto a substrate. google.com The selection of a deposition technique would be highly dependent on the properties of the derived polymer, such as its solubility, thermal stability, and melting point. Several techniques are prominent in the deposition of thin films. google.comresearchgate.net

Physical Vapor Deposition (PVD) encompasses methods like thermal evaporation and sputtering. researchgate.net In thermal evaporation, a source material is heated in a vacuum chamber, causing it to evaporate and then condense onto a substrate. google.com Sputtering involves the bombardment of a target material with high-energy ions, which ejects atoms that then deposit onto the substrate. researchgate.net

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor gases on a heated substrate to form a solid thin film. researchgate.net A variant of this is Plasma-Enhanced Chemical Vapor Deposition (PECVD), which utilizes plasma to facilitate the reaction at lower temperatures. For polymers, solution-based techniques are often employed. Spin coating, a widely used method, involves dispensing a polymer solution onto a spinning substrate, resulting in a uniform thin film after solvent evaporation. uss.cl Dip coating is another solution-based method where a substrate is withdrawn from a polymer solution at a constant speed. uss.cl

For more precise control over film thickness at the atomic level, Atomic Layer Deposition (ALD) could be a potential, though more complex, route. nih.gov ALD involves sequential, self-limiting surface reactions to build up a film layer by layer. nih.gov The feasibility of using these techniques for a polymer derived from this compound would necessitate a thorough investigation of the polymer's chemical and physical properties.

Deposition Technique General Principle Potential Applicability
Physical Vapor Deposition (PVD)Deposition of vaporized material in a vacuum. researchgate.netSuitable for thermally stable polymers.
Chemical Vapor Deposition (CVD)Chemical reaction of precursor gases on a substrate. researchgate.netRequires a volatile and reactive form of the precursor.
Spin CoatingCentrifugal force spreads a polymer solution on a substrate. uss.clApplicable if the derived polymer is soluble.
Dip CoatingSubstrate withdrawal from a polymer solution. uss.clAlso requires a soluble polymer.
Atomic Layer Deposition (ALD)Sequential, self-limiting surface reactions. nih.govOffers precise thickness control but is a complex process.

Advanced Characterization of Derived Materials

Following the theoretical synthesis of a material from this compound and its deposition as a thin film, a suite of advanced characterization techniques would be essential to understand its properties.

Morphological analysis provides insights into the surface features and internal structure of the material.

Scanning Electron Microscopy (SEM) : SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of the surface topography. This would be useful for examining the uniformity, grain size, and any surface defects of a thin film derived from the precursor.

Transmission Electron Microscopy (TEM) : In TEM, a beam of electrons is transmitted through an ultra-thin specimen. This technique can reveal the internal structure, crystallinity, and phase distribution within the material.

Atomic Force Microscopy (AFM) : AFM utilizes a sharp tip to scan the surface of a sample, providing a 3D topographical map with nanoscale resolution. It is particularly useful for quantifying surface roughness and observing fine surface features of a deposited thin film.

The Brunauer-Emmett-Teller (BET) technique is a method for determining the specific surface area of a material. It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, one can calculate the surface area and obtain information about the porosity of the material. For a polymer derived from this compound, BET analysis would be crucial if the material is intended for applications such as gas separation membranes or catalysis, where a high surface area is desirable.

Thermogravimetric Analysis (TGA) is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This provides critical information about the thermal stability and decomposition behavior of a material. For a polymer derived from an aromatic precursor like this compound, high thermal stability would be expected. nih.gov TGA data would reveal the onset temperature of decomposition, the rate of mass loss, and the amount of residual char at high temperatures, which are key parameters for high-performance applications. nih.gov

Analysis Information Provided
Onset Decomposition TemperatureThe temperature at which the material begins to degrade.
Mass Loss ProfileThe percentage of mass lost as a function of temperature.
Residual MassThe amount of material remaining at the end of the analysis.

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response).

Theoretical modeling can be used to predict the dynamic mechanical properties of a polymer based on its molecular structure. For a hypothetical polymer derived from this compound, molecular dynamics simulations could be employed. These simulations model the interactions between polymer chains and can predict properties such as the glass transition temperature (Tg), which is observed as a peak in the loss modulus in a DMA experiment. The rigidity of the aromatic backbone and the potential for hydrogen bonding from the amide groups would be expected to result in a high Tg and a high storage modulus below this temperature, indicative of a stiff and thermally stable material. nih.gov

Advanced Analytical Method Development for 2 2 Ethylamino Benzamido Benzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 2-[2-(Ethylamino)benzamido]benzoic acid, various chromatographic techniques can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A typical method development would involve the optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time.

A reversed-phase HPLC method is generally suitable for this compound. The development would focus on selecting an appropriate stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common starting point due to its versatility. The mobile phase would likely consist of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and a pH-adjusting agent like formic acid or acetic acid to ensure the analyte is in a single ionic form.

Table 1: Example HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is typically employed for volatile and thermally stable compounds. Since this compound has low volatility due to its carboxylic acid and amide groups, a derivatization step is necessary to convert it into a more volatile form. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) group.

The derivatized compound can then be analyzed on a non-polar capillary column, such as one coated with 5% phenyl polysiloxane.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique can offer faster separations and reduced solvent consumption. For a compound like this compound, SFC can be particularly advantageous, offering unique selectivity. A co-solvent, such as methanol or ethanol (B145695), is typically added to the supercritical CO2 to modify the mobile phase strength and improve peak shape.

If this compound were to possess a chiral center, the assessment of its enantiomeric purity would be critical, especially in a pharmaceutical context. Chiral chromatography is the definitive method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) in either HPLC or SFC mode. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. The choice of mobile phase and temperature can significantly influence the enantiomeric resolution.

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation technique with a detection technique, provide a high degree of selectivity and sensitivity, making them powerful tools for complex analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method is ideal for the quantification of this compound at very low concentrations, for instance, in biological matrices for metabolic studies.

The mass spectrometer would typically be operated in electrospray ionization (ESI) mode. For quantification, the instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences from the matrix.

Table 2: Example LC-MS/MS MRM Parameters for this compound

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Specific fragment ion
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

The development of such a method would involve optimizing the ionization and fragmentation parameters to achieve the highest sensitivity and specificity for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of semi-volatile and volatile compounds. For a polar, non-volatile molecule like this compound, direct analysis by GC-MS is challenging due to its low volatility and thermal lability. Therefore, a critical step in method development is derivatization, which converts the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile derivatives.

Derivatization and Analysis: A common and effective derivatization strategy for compounds containing carboxylic acid and amine functionalities is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be employed to convert the active hydrogens on the carboxylic acid and the secondary amine into trimethylsilyl (TMS) derivatives. nih.gov This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The derivatized sample can then be injected into a GC-MS system. A typical method would employ a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, to achieve separation. The oven temperature program would be optimized to ensure adequate separation from matrix components and potential impurities.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Derivatization BSTFA + 1% TMCS at 70°C for 1 hour
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

This table presents a plausible set of starting parameters for a GC-MS method, which would require further optimization and validation.

Mass spectrometric detection in electron ionization (EI) mode would likely produce a characteristic fragmentation pattern for the derivatized molecule, allowing for confident identification. For quantitative analysis, selected ion monitoring (SIM) can be used to monitor specific, abundant fragment ions, thereby enhancing sensitivity and selectivity, especially in complex matrices like plasma. nih.govnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) offers high-efficiency separations based on the differential migration of analytes in an electric field. When coupled with mass spectrometry, CE-MS becomes a potent tool for the analysis of polar and charged molecules, making it well-suited for this compound without the need for derivatization.

Methodology: In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter; for an acidic compound like this compound, a slightly alkaline BGE (e.g., pH 8-9) would ensure the carboxylic acid group is deprotonated, imparting a negative charge and enabling electrophoretic mobility. nih.gov The separation of various substituted benzoic acids has been successfully demonstrated using CZE, highlighting the technique's applicability. acs.orgresearchgate.net

The CE system is coupled to a mass spectrometer via an electrospray ionization (ESI) interface. ESI is a soft ionization technique that is ideal for polar, non-volatile molecules, typically generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. For this compound, operating in negative ion mode would be preferable to detect the deprotonated carboxylate.

Table 2: Potential CE-MS Parameters for this compound

ParameterValue
CE System Agilent 7100 or equivalent
Capillary Fused-silica (e.g., 50 µm i.d., 60 cm length)
Background Electrolyte 20 mM Ammonium (B1175870) Acetate (B1210297), pH 9.0
Separation Voltage +25 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
MS System Triple Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode
Sheath Liquid 50:50 Isopropanol:Water with 0.1% Formic Acid
Capillary Voltage -3500 V
Drying Gas Nitrogen, 300 °C, 5 L/min

This table outlines potential starting conditions for a CE-MS method that would require thorough development and validation.

The high resolving power of CE can separate the target analyte from closely related impurities, while the mass spectrometer provides definitive identification and quantification. The technique's low sample and reagent consumption make it an environmentally friendly and cost-effective option.

Spectrophotometric and Electrochemical Detection Methods

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely accessible and straightforward technique for the quantification of compounds containing chromophores. The aromatic rings and amide linkage in this compound constitute a conjugated system that absorbs UV radiation, making this method suitable for its quantification. Structurally similar compounds, such as N-aryl anthranilic acids, exhibit distinct UV absorption maxima. ijpsonline.com

Method Principles: A UV-Vis spectrophotometric method would involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) and measuring its absorbance at the wavelength of maximum absorption (λmax). The λmax for N-phenylanthranilic acid derivatives often falls in the range of 280-390 nm, depending on the specific substituents and solvent. ijpsonline.comnih.gov The concentration of the analyte is then determined using the Beer-Lambert law, typically by comparison to a calibration curve prepared with standards of known concentration. The pH of the solution can significantly influence the absorption spectrum of ionizable compounds; therefore, using a buffered solvent is often necessary to ensure reproducibility. muni.cz

Table 3: Example UV-Vis Spectrophotometry Data for an N-Aryl Anthranilic Acid Derivative

Concentration (µg/mL)Absorbance at λmax (e.g., 298 nm)
20.152
40.305
60.458
80.610
100.763

Data is hypothetical, based on typical values for related compounds, and illustrates the linear relationship expected. ijpsonline.com

This method is simple, rapid, and cost-effective, making it ideal for routine quality control applications where high sample throughput is required and the sample matrix is relatively simple.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry, making it an excellent choice for trace analysis. Anthranilic acid and its derivatives are known to be fluorescent, with their emission properties being highly sensitive to the molecular environment. acadiau.caresearchgate.net This intrinsic fluorescence can be exploited for the sensitive detection of this compound.

Analytical Approach: The method involves exciting the molecule at its excitation maximum and measuring the emitted light at the emission maximum. The fluorescence intensity is directly proportional to the concentration at low levels. The Stokes shift (the difference between excitation and emission maxima) for anthranilic acid derivatives can be substantial, which helps to reduce background interference. acadiau.ca

Furthermore, sensitized fluorescence methods can be developed. For instance, lanthanide ions like terbium (Tb³⁺) can form fluorescent complexes with anthranilate derivatives. In this process, the organic molecule absorbs energy and transfers it to the metal ion, which then emits light at its characteristic wavelength. This technique, known as terbium-sensitized fluorescence, can dramatically enhance sensitivity and provide detection limits in the nanomolar range. nih.govdss.go.th

Table 4: Comparative Fluorescence Properties of Anthranilic Acid Derivatives

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Notes
Anthranilic Acid~320~4100.59 (in ethanol)Reference compound. acadiau.ca
4-Trifluoromethyl Ester Derivative~350~430~1.00 (in chloroform)Highly sensitive to solvent polarity. acadiau.ca
Furosemide (an anthranilate)~350~400pH-dependentUsed in terbium-sensitized assays. dss.go.th

This table provides examples of fluorescence properties for related compounds to illustrate the potential of the technique.

This high sensitivity makes fluorescence spectroscopy suitable for applications requiring the measurement of very low concentrations of the analyte, such as in biological fluids or environmental samples after appropriate sample cleanup.

Voltammetric and Amperometric Methods

Electrochemical methods, such as voltammetry and amperometry, provide an alternative approach for the detection of electroactive compounds. These techniques measure the current resulting from the oxidation or reduction of an analyte at an electrode surface as a function of applied potential. researchgate.net

Potential for Analysis: The this compound molecule contains potentially electroactive groups. The aromatic rings and the amide group could be susceptible to oxidation at a suitable working electrode (e.g., glassy carbon or boron-doped diamond) under specific pH and solvent conditions. The feasibility of electrochemical detection has been demonstrated for related structures like nitro-substituted benzamides and benzimidazole (B57391) compounds. researchgate.netresearchgate.net

A cyclic voltammetry (CV) study would be the first step to investigate the electrochemical behavior of the compound, identifying its oxidation and/or reduction potentials. Based on these findings, more sensitive quantitative techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods offer lower detection limits by discriminating against background charging currents. Amperometric detection could also be coupled with a separation technique like HPLC or CE for highly selective and sensitive quantification. nih.gov The development of chemically modified electrodes could further enhance the sensitivity and selectivity of the detection. mdpi.com

Sample Preparation Strategies for Complex Matrices (General Analytical Focus)

The accurate analysis of this compound in complex matrices such as biological fluids (plasma, urine), environmental samples, or pharmaceutical formulations requires effective sample preparation to remove interfering substances. chromatographyonline.com The choice of technique depends on the nature of the matrix and the analyte concentration.

Common Techniques:

Solid-Phase Extraction (SPE): This is a highly versatile and widely used technique for cleaning up and concentrating analytes from liquid samples. chromatographyonline.com For an acidic compound, an anion-exchange SPE sorbent could be employed. The sample, adjusted to a pH where the analyte is charged (e.g., pH > 5), is loaded onto the cartridge. Interferents are washed away, and the analyte is then eluted with a solvent that neutralizes the charge or displaces it from the sorbent. Reversed-phase SPE (e.g., C18) is also a viable option. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous sample to make the acidic analyte neutral (e.g., pH < 3), it can be selectively extracted into an immiscible organic solvent like ethyl acetate or dichloromethane (B109758). nih.gov This is a classic and effective method for sample cleanup.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is often the first step. This is typically achieved by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins, which are then removed by centrifugation. The resulting supernatant can be further purified or directly analyzed.

Miniaturized and Automated Techniques: Modern sample preparation is moving towards miniaturization and automation. Techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) reduce solvent consumption and sample volume while allowing for high-throughput processing. chromatographyonline.com These methods integrate extraction, concentration, and sample introduction into a single step, improving efficiency and reducing manual error.

Effective sample preparation is paramount to minimizing matrix effects, enhancing analytical sensitivity, and ensuring the longevity of analytical instrumentation. chromatographyonline.commetrohm.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized sample preparation technique that offers high recovery and concentration of analytes from complex matrices. For acidic compounds like this compound, a reversed-phase SPE methodology is often employed.

A typical SPE protocol involves a multi-step process:

Conditioning: The SPE cartridge, commonly packed with a C18 sorbent, is first conditioned with an organic solvent like methanol, followed by equilibration with ultrapure water. This step ensures the proper solvation of the stationary phase.

Loading: The sample, with its pH adjusted to be acidic (e.g., pH 1-3 with hydrochloric acid), is loaded onto the cartridge. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, increasing its retention on the nonpolar C18 stationary phase. nih.gov

Washing: A washing step with a weak organic solvent or acidified water is performed to remove unretained matrix components.

Elution: The retained analyte is then eluted with a strong organic solvent, such as methanol or acetonitrile.

The selection of the appropriate SPE sorbent and optimization of the loading and elution conditions are critical for achieving high extraction efficiency. Polystyrene-divinylbenzene (PS-DVB) based sorbents can also be effective for the extraction of acidic and neutral analytes. csbsju.edu

Interactive Data Table: Typical SPE Parameters for Acidic Compounds

ParameterConditionRationale
SorbentC18 or PS-DVBProvides hydrophobic interaction for analyte retention.
Sample pH1-3Ensures the analyte is in its neutral, protonated form for better retention. nih.gov
Conditioning SolventMethanol, followed by waterActivates and equilibrates the stationary phase. nih.gov
Wash SolventAcidified water or weak organic solventRemoves polar interferences without eluting the analyte.
Elution SolventMethanol or AcetonitrileDisrupts the hydrophobic interaction to elute the analyte. csbsju.edu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For this compound, an acid-base extraction approach is highly effective. missouri.eduwpmucdn.com

The general procedure for LLE is as follows:

Dissolution: The sample containing the analyte is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. missouri.edu

Extraction: The organic solution is then extracted with an aqueous basic solution (e.g., sodium hydroxide). This deprotonates the carboxylic acid group of this compound, forming a water-soluble carboxylate salt which partitions into the aqueous phase. missouri.edupitt.edu

Separation: The two immiscible layers are separated. The aqueous layer now contains the analyte of interest.

Back-Extraction/Isolation: The aqueous layer is acidified (e.g., with hydrochloric acid) to re-protonate the carboxylate, causing the neutral this compound to precipitate out of the aqueous solution, which can then be collected by filtration or extracted back into a fresh organic solvent. missouri.edupitt.edu

Ethyl acetate is another commonly used organic solvent for the LLE of similar benzoic acid derivatives from plasma samples. nih.govnih.gov

Interactive Data Table: LLE Solvent Systems for Acidic Analytes

Organic SolventAqueous Phase (Extraction)Aqueous Phase (Back-Extraction/Isolation)
Dichloromethane3 N Sodium Hydroxide (B78521)6 M Hydrochloric Acid pitt.edu
Diethyl Ether1 M Sodium Hydroxide pitt.eduHydrochloric Acid
Ethyl AcetateNot Applicable (Direct Extraction)Not Applicable

Matrix Effect Evaluation and Mitigation

The matrix effect is the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the analytical method.

Evaluation: The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov The matrix factor (MF) is calculated as:

MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

An MF value of 1 indicates no matrix effect, while values less than 1 suggest ion suppression and values greater than 1 indicate ion enhancement. This evaluation should be performed using matrix from at least six different sources to assess the variability of the matrix effect. europa.eu

Mitigation Strategies:

Optimized Sample Preparation: Thorough sample clean-up using techniques like SPE or LLE can significantly reduce the concentration of interfering matrix components.

Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from co-eluting matrix components is a crucial step. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.

Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a stable isotope-labeled IS is not available, a structurally similar analog can be used.

Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can also help to compensate for consistent matrix effects.

Method Validation and Quality Assurance in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com It ensures the reliability and accuracy of the analytical data.

Selectivity and Specificity Assessment

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. gavinpublishers.com

For a chromatographic method, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure that there are no endogenous peaks that interfere with the detection of the analyte or the internal standard. researchgate.net Specificity is demonstrated by the resolution of the analyte peak from other potential components, such as metabolites or impurities.

Linearity, Range, and Sensitivity Determination

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by a linear regression analysis of the calibration curve. The correlation coefficient (r) or coefficient of determination (r²) should be close to 1. thaiscience.info

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Sensitivity is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. It is often estimated based on a signal-to-noise ratio of 3:1. researchgate.net

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used. researchgate.net

Interactive Data Table: Linearity and Sensitivity Parameters for a Hypothetical Assay

ParameterAcceptance CriteriaExample Value
Calibration Curve RangeDefined by the expected concentrations1 - 1000 ng/mL
Coefficient of Determination (r²)> 0.990.9995
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 101.0 ng/mL

Accuracy, Precision, and Robustness Evaluation

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of spiked analyte into the matrix. gavinpublishers.com For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LOQ). europa.eu

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Intra-day precision (Repeatability): Precision over a short period of time by the same operator with the same equipment.

Inter-day precision (Intermediate Precision): Precision over a longer period, with variations in analyst, equipment, and day. The RSD should not exceed 15% (20% at the LOQ). europa.euresearchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Interactive Data Table: Accuracy and Precision Validation Data Example

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ11.05105.08.511.2
Low32.9096.76.28.9
Medium5051.5103.04.56.7
High80078097.53.15.4

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The development of robust analytical methods for the accurate measurement of specific compounds is fundamental in chemical analysis. Key parameters in validating such methods are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be accurately and precisely quantified. nih.gov

To illustrate the typical findings from such studies, data from the analysis of a related compound, 2-(2-hydroxypropanamido) benzoic acid, is presented. These examples demonstrate the sensitivity and precision that can be achieved with modern analytical instrumentation.

Illustrative Research Findings for a Structurally Related Compound

In a study utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the determination of 2-(2-hydroxypropanamido) benzoic acid in rat plasma, a lower limit of quantification (LLOQ) of 0.01 μg/mL was established. nih.gov The calibration curve for this method was linear over a concentration range of 0.01-50 μg/mL. nih.gov The precision of the method was confirmed with intra- and inter-day relative standard deviations (RSD) below 8.5%, and the accuracy was within ±4.0% relative error (RE). nih.gov

Another study focusing on the enantiomers of 2-(2-hydroxypropanamido) benzoic acid and their prodrugs also employed a UHPLC-MS/MS method. nih.gov This research established a lower limit of quantification of 0.01 μg/mL for the enantiomers and 0.2 μg/mL for their respective prodrugs in plasma. nih.gov

These findings highlight the high sensitivity and reliability of UHPLC-MS/MS methods for the quantification of benzoic acid derivatives in biological matrices. The LOD and LOQ values are crucial for ensuring that the analytical method is suitable for its intended purpose, allowing for the detection and quantification of trace amounts of the target analyte.

Data from Illustrative Analytical Studies

The following tables summarize the LOQ findings from the aforementioned studies on a related benzoic acid derivative.

Table 1: Limit of Quantification for 2-(2-hydroxypropanamido) benzoic acid

Analytical Method Matrix Analyte LOQ (μg/mL)

This table presents the Limit of Quantification (LOQ) for 2-(2-hydroxypropanamido) benzoic acid as determined by a validated UHPLC-MS/MS method in rat plasma. nih.gov

Table 2: Limit of Quantification for Enantiomers and Prodrugs of 2-(2-hydroxypropanamido) benzoic acid

Analytical Method Matrix Analyte LOQ (μg/mL)
UHPLC-MS/MS Plasma (R)-/(S)-HPABA Enantiomers 0.01

This table details the LOQ values for the enantiomers and prodrugs of 2-(2-hydroxypropanamido) benzoic acid (HPABA) in plasma, as determined by a UHPLC-MS/MS method. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-[2-(Ethylamino)benzamido]benzoic acid, and what experimental conditions optimize yield?

A methodological approach involves sequential amidation and carboxylation. First, react 2-ethylaminobenzoic acid with benzoyl chloride using a coupling agent (e.g., EDCl or DCC) in anhydrous dichloromethane under nitrogen, followed by hydrolysis of the intermediate ester to the carboxylic acid. Key conditions include maintaining a reflux temperature (~40–50°C) and using catalytic DMAP to enhance reaction efficiency. Purification via recrystallization (e.g., ethanol/water) is critical to isolate the product .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and hydrogen-bonding patterns. For example, triclinic crystal systems (space group P1) with cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.78°, β = 97.22°, γ = 92.44° are typical for structurally similar benzoic acid derivatives .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR in DMSO-d6 can confirm the ethylamino and benzamido linkages (e.g., δ 8.2–8.5 ppm for amide protons).
  • FT-IR: Peaks at ~1650 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H/O-H stretches) validate functional groups .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Perform accelerated stability studies:

  • Thermogravimetric analysis (TGA): Determine decomposition temperatures (e.g., >200°C for similar compounds).
  • pH-dependent solubility tests: Measure solubility in buffers (pH 2–12) to identify stability windows.
  • HPLC monitoring: Track degradation products over time under stress conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., XRD vs. computational modeling) be resolved for this compound?

  • Cross-validation: Compare experimental XRD bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects (e.g., intermolecular H-bonds altering geometry).
  • Hirshfeld surface analysis: Quantify interactions like O—H⋯O and C—H⋯O hydrogen bonds, which dominate in triclinic systems and influence crystallographic data .

Q. What experimental designs are suitable for probing the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Kinetic studies: Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) under controlled conditions.
  • Isotopic labeling: Use 18O^{18}O-labeled water to trace hydrolysis pathways.
  • Mechanistic probes: Employ Hammett plots to correlate substituent effects on the benzamido group with reactivity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) based on the carboxylate group’s electrostatic potential.
  • ADMET prediction: Tools like SwissADME assess bioavailability, leveraging the compound’s logP (~2.1) and topological polar surface area (~90 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.